4-(2-Bromoethyl)phenyl acetate
Description
4-(2-Bromoethyl)phenyl acetate is an organobromine compound featuring a phenyl ring substituted with a bromoethyl group at the para position and an acetate ester. This compound is primarily utilized in organic synthesis as an intermediate for pharmaceuticals, ligands, and functionalized polymers. Its bromoethyl group is reactive in nucleophilic substitution (SN2) reactions, enabling the introduction of diverse functional groups .
Properties
Molecular Formula |
C10H11BrO2 |
|---|---|
Molecular Weight |
243.10 g/mol |
IUPAC Name |
[4-(2-bromoethyl)phenyl] acetate |
InChI |
InChI=1S/C10H11BrO2/c1-8(12)13-10-4-2-9(3-5-10)6-7-11/h2-5H,6-7H2,1H3 |
InChI Key |
ZBBRPYPKXSYCAE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)CCBr |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Properties :
- Molecular Formula : Likely C₁₀H₁₁BrO₂ (inferred from analogs in ).
- Structure : Combines a phenyl acetate core with a brominated ethyl chain (Figure 1).
- Synthetic Route: Synthesized via alkylation of phenolic derivatives with 2-bromoethyl acetate under basic conditions (e.g., NaH in DMF) .
Comparison with Structurally Similar Compounds
Structural Analogs and Their Properties
Table 1: Comparison of Key Compounds
*Calculated based on analogous structures.
Reactivity and Functional Group Analysis
Nucleophilic Substitution
- This compound : The bromoethyl group undergoes SN2 reactions with nucleophiles (e.g., sodium azide in DMF to form azidoethyl derivatives) .
- N-[4-(2-Bromoethyl)phenyl]methanesulfonamide : Similar reactivity, but the sulfonamide group may alter electronic effects compared to acetate .
- 2-Bromoethyl acetate : Widely used as a reagent for introducing ethyl-acetate chains via alkylation .
Research Findings and Case Studies
Comparative Reactivity in Azide Substitution
In -(2-bromoethyl)benzoic acid underwent azide substitution with NaN₃ in DMF at 50°C, achieving 87% yield. Analogous reactivity is expected for this compound due to the similar bromoethyl moiety .
Q & A
Q. What role does this compound play in agrochemical research?
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